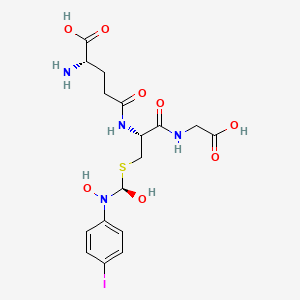
S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. It is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine, which plays a crucial role in cellular detoxification processes. The addition of the N-hydroxy-N-iodophenylcarbamoyl group to glutathione enhances its chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione typically involves the following steps:
Preparation of N-Hydroxy-N-iodophenylcarbamoyl Chloride: This intermediate is synthesized by reacting N-hydroxyaniline with iodine monochloride in an appropriate solvent, such as acetonitrile, under controlled temperature conditions.
Coupling with Glutathione: The N-hydroxy-N-iodophenylcarbamoyl chloride is then reacted with glutathione in the presence of a base, such as triethylamine, to form the final product. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, scaling up the synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity. This could include using automated synthesis equipment and continuous flow reactors to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.
Reduction: It can be reduced back to its thiol form, which is essential for its role in detoxification processes.
Substitution: The iodine atom in the phenyl ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or molecular oxygen can be used to oxidize the compound.
Reducing Agents: Dithiothreitol (DTT) or glutathione reductase can reduce the compound.
Nucleophiles: Various nucleophiles, such as amines or thiols, can substitute the iodine atom under mild conditions.
Major Products Formed
Disulfides: Formed during oxidation reactions.
Reduced Thiols: Resulting from reduction reactions.
Substituted Derivatives: Produced through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying redox reactions.
Biology: Investigated for its role in cellular detoxification and as a potential antioxidant.
Medicine: Explored for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione involves its interaction with cellular thiols and redox-active enzymes. The compound can modulate the activity of enzymes such as glyoxalase I, which is involved in detoxifying methylglyoxal, a cytotoxic byproduct of glycolysis . By forming a complex with glyoxalase I, the compound enhances the enzyme’s activity, thereby protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-(N-Hydroxy-N-p-nitrophenylcarbamoyl)glutathione: Similar in structure but with a nitro group instead of an iodine atom.
S-(N-Hydroxy-N-methylphenylcarbamoyl)glutathione: Contains a methyl group instead of an iodine atom.
Uniqueness
S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activities. This iodine atom can participate in various substitution reactions, making the compound versatile for chemical modifications and applications.
Eigenschaften
Molekularformel |
C17H23IN4O8S |
|---|---|
Molekulargewicht |
570.4 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(R)-hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H23IN4O8S/c18-9-1-3-10(4-2-9)22(30)17(29)31-8-12(15(26)20-7-14(24)25)21-13(23)6-5-11(19)16(27)28/h1-4,11-12,17,29-30H,5-8,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t11-,12-,17+/m0/s1 |
InChI-Schlüssel |
SCHAHXXLASZJCD-NVGCLXPQSA-N |
Isomerische SMILES |
C1=CC(=CC=C1N([C@H](O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)I |
Kanonische SMILES |
C1=CC(=CC=C1N(C(O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



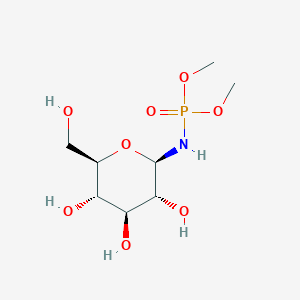
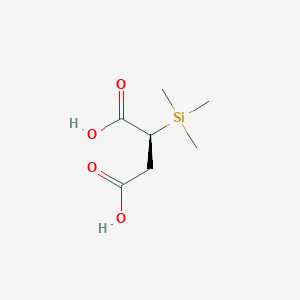
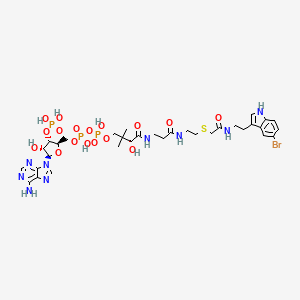
![3-[(1-Amino-2-carboxy-ethyl)-hydroxy-phosphinoyl]-2-methyl-propionic acid](/img/structure/B10777393.png)
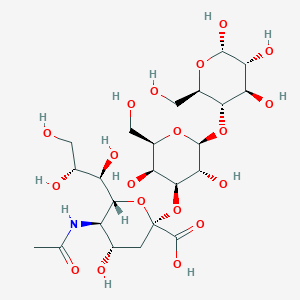
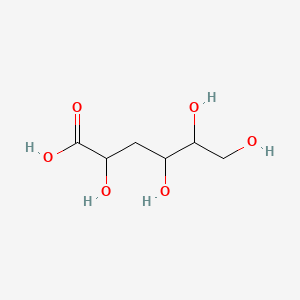
![5-(2-{2-[(Tert-butoxy-hydroxy-methyl)-amino]-1-hydroxy-3-phenyl-propylamino}-3-hydroxy-3-pentylamino-propyl)-2-carboxymethoxy-benzoic acid](/img/structure/B10777417.png)
![2-[2-(1-Amino-3-methylsulfanylpropyl)-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetic acid](/img/structure/B10777421.png)

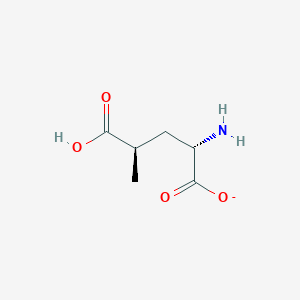

![(10R,11S,12S,14R,16S,20S,21R,22S)-16-[(R)-amino(hydroxy)methoxy]-12-hydroxy-20-[(E,2S,3S,7R,8R,9R)-11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777446.png)

